

(R)-TAPI-2: A Technical Guide to its Metalloproteinase Target Profile

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Compound of Interest

Compound Name: (R)-TAPI-2

Cat. No.: B13384330

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Introduction

(R)-TAPI-2, systematically named N-((R)-2-(hydroxycarbamoyl)methyl-4-methylpentanoyl)-L-tert-butylglycyl-L-alanine 2-aminoethylamide, is a potent, broad-spectrum inhibitor of metalloproteinases. As a hydroxamate-based compound, its mechanism of action involves the chelation of the active site zinc ion essential for the catalytic activity of these enzymes. TAPI-2 is the R-enantiomer of a compound originally developed as a powerful inhibitor of Tumor Necrosis Factor- α Converting Enzyme (TACE), also known as ADAM17. Its ability to inhibit members of both the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families has established it as a critical tool in studying the physiological and pathological roles of these enzymes, from inflammation and signaling to cancer progression.

This guide provides a detailed overview of the enzyme target profile of **(R)-TAPI-2**, summarizing key inhibition data, outlining experimental methodologies for its characterization, and visualizing its impact on critical signaling pathways.

Enzyme Inhibition Profile of TAPI-2

Quantitative data on the inhibitory activity of **(R)-TAPI-2** against a wide panel of specific metalloproteinases is not extensively available in public literature. The following table summarizes the available inhibition constants for the compound commonly referred to as TAPI-2. While the full chemical name for TAPI-2 specifies the (R)-enantiomer, the presented data

may have been generated using a racemic mixture. This compound is a potent inhibitor of ADAM17 (TACE) and also exhibits activity against other metalloproteinases.

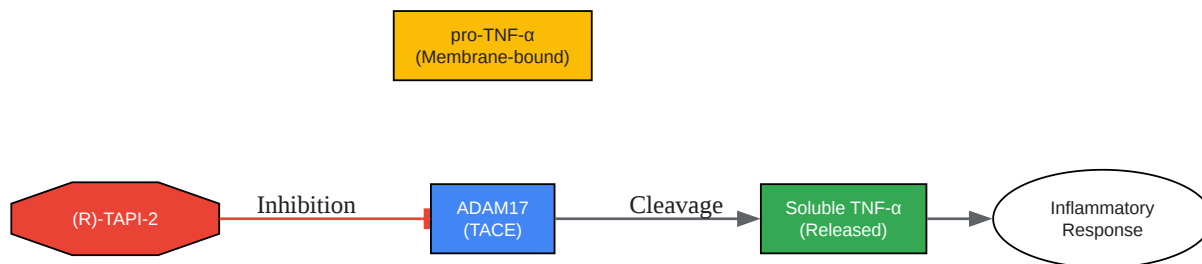
Enzyme Target Family	Specific Enzyme	Inhibition Constant (Ki)	IC50	Reference(s)
ADAMs	ADAM17 (TACE)	120 nM	-	
MMPs	General MMPs	-	20 μ M	[1][2]
Meprins	Meprin α	-	1.5 \pm 0.27 nM	[1]
Meprins	Meprin β	-	20 \pm 10 μ M	[1]
Other	Angiotensin Converting Enzyme (ACE)	-	18 μ M (weak)	

Key Signaling Pathways Targeted by (R)-TAPI-2

The inhibitory action of **(R)-TAPI-2** on key metalloproteinases like ADAM10 and ADAM17 has significant downstream effects on major signaling pathways that regulate inflammation, cell proliferation, differentiation, and survival.

ADAM17-Mediated TNF- α Shedding

ADAM17 (TACE) is the primary enzyme responsible for the "shedding" of the ectodomain of membrane-bound pro-Tumor Necrosis Factor- α (pro-TNF- α) to release the soluble, active cytokine TNF- α . This process is a critical step in the inflammatory cascade. **(R)-TAPI-2** potently inhibits this cleavage, thereby reducing the levels of soluble TNF- α .

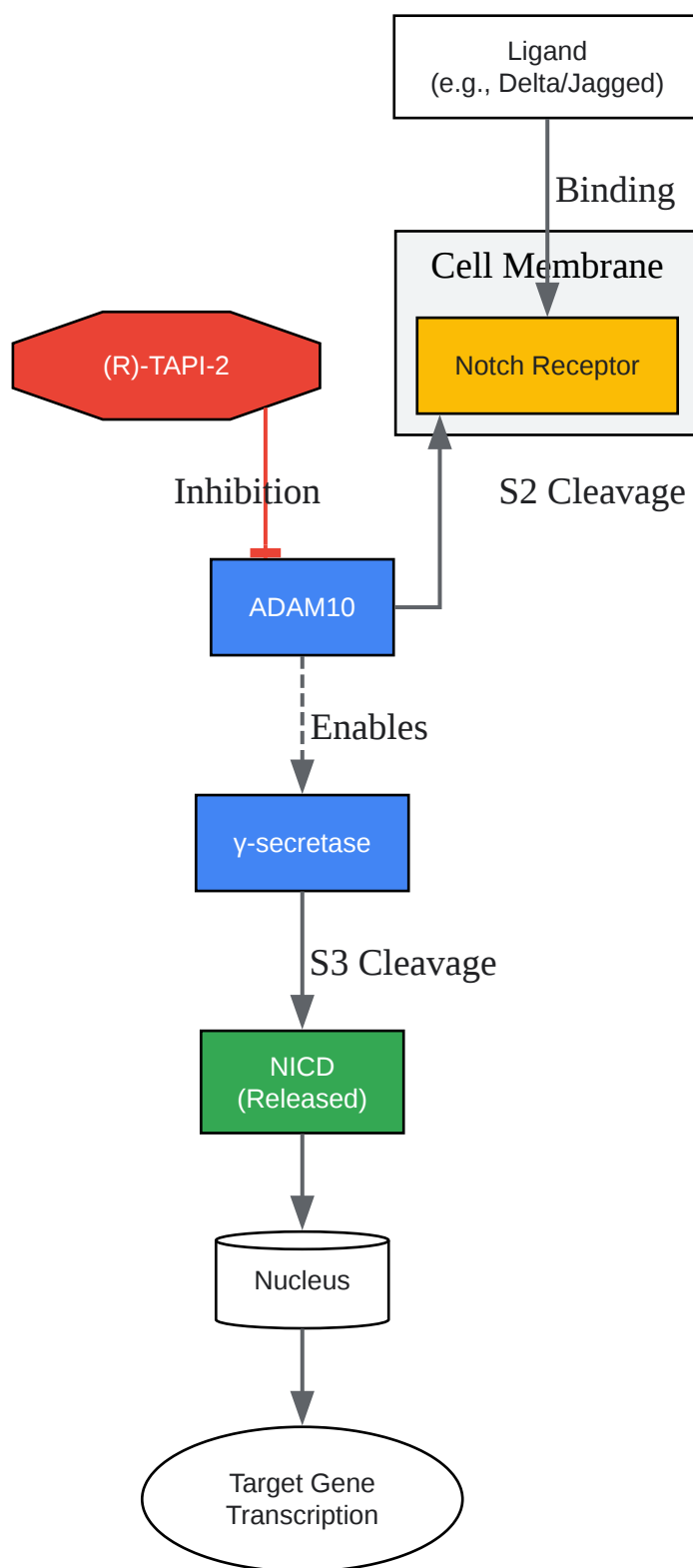


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ADAM17-mediated shedding of TNF- α and its inhibition by **(R)-TAPI-2**.

ADAM10-Mediated Notch Signaling

The Notch signaling pathway is crucial for cell-fate decisions during development and in adult tissue homeostasis. Activation of the Notch receptor requires a series of proteolytic cleavages. The second cleavage (S2) is mediated by ADAM10, which cleaves the receptor's extracellular domain. This is a prerequisite for the subsequent γ -secretase cleavage that releases the Notch Intracellular Domain (NICD) to translocate to the nucleus and regulate gene expression. By inhibiting ADAM10, **(R)-TAPI-2** can block this critical activation step.



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ADAM10-mediated Notch receptor activation and its inhibition by **(R)-TAPI-2**.

Experimental Protocols: Metalloproteinase Inhibition Assay

The determination of inhibition constants (K_i) and IC_{50} values for compounds like **(R)-TAPI-2** is typically performed using a fluorogenic enzyme inhibition assay.

Principle

This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher group. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by a metalloproteinase, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity. The assay is performed with varying concentrations of the inhibitor to determine the concentration at which enzyme activity is reduced by 50% (IC_{50}).

Materials

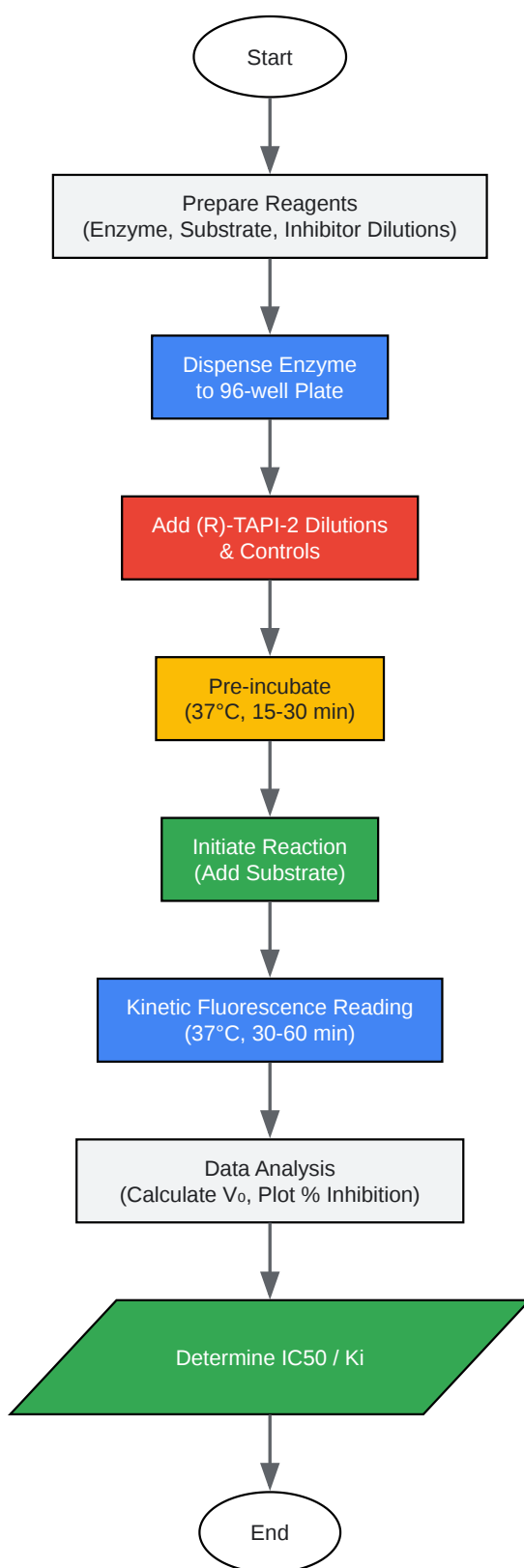
- Recombinant human metalloproteinase (e.g., ADAM17, MMP-2, MMP-9)
- Fluorogenic peptide substrate specific to the enzyme
- Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM $CaCl_2$, 0.05% Brij-35, pH 7.5)
- **(R)-TAPI-2** stock solution (in DMSO)
- 96-well black microplates
- Fluorescence plate reader

Methodology

- Reagent Preparation:
 - Prepare serial dilutions of **(R)-TAPI-2** in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is constant and typically $\leq 1\%$.
 - Dilute the enzyme and substrate to their final working concentrations in Assay Buffer.

- Assay Procedure:
 - To each well of a 96-well plate, add 50 μ L of the diluted enzyme solution.
 - Add 25 μ L of the **(R)-TAPI-2** serial dilutions or buffer (for control wells) to the appropriate wells.
 - Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
 - Initiate the reaction by adding 25 μ L of the fluorogenic substrate to all wells.
- Data Acquisition:
 - Immediately place the plate in a fluorescence reader pre-set to 37°C.
 - Measure the fluorescence intensity (e.g., Ex/Em = 340/490 nm, depending on the substrate) every 60 seconds for 30-60 minutes in kinetic mode.
- Data Analysis:
 - Determine the initial reaction velocity (V_0) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time curve.
 - Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.
 - The inhibition constant (K_i) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (K_m) are known.

Experimental Workflow Diagram



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Workflow for a fluorogenic metalloproteinase inhibition assay.

Conclusion

(R)-TAPI-2 is a valuable chemical probe for investigating the roles of ADAM and MMP metalloproteinases. Its potent inhibition of ADAM17 makes it particularly useful for studying processes dependent on TNF- α shedding and the regulation of inflammation. Furthermore, its activity against ADAM10 provides a tool to modulate the Notch signaling pathway. While a comprehensive, publicly available inhibition profile across a wide range of metalloproteinases for the specific (R)-enantiomer is limited, the existing data for TAPI-2 underscores its utility as a broad-spectrum inhibitor. Standardized fluorogenic assays provide a robust method for further characterizing its specific target profile and for screening novel, more selective inhibitors in drug discovery programs.

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